6-Fluoro-pyrazine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Fluorine SAR

6-Fluoro-pyrazine-2-carboxylic acid (CAS 1197231-27-8) is the direct synthetic precursor to favipiravir's 6-fluoro-3-hydroxy pharmacophore. The 6-fluoro substitution is structurally non-replaceable—3-fluoropyrazine-2-carboxylic acid and non-fluorinated pyrazine-2-carboxylic acid exhibit different electronic profiles, H-bonding networks, and coupling reactivity. Fluorine at the 6-position increases acidity (ΔpKa -0.3 to -0.7), enabling mild-condition amidation with reduced epimerization risk. For kinase inhibitor programs, the metabolically stabilized pyrazine core supports hit-to-lead optimization. Use as favipiravir des-hydroxy impurity standard or analog building block.

Molecular Formula C5H3FN2O2
Molecular Weight 142.089
CAS No. 1197231-27-8
Cat. No. B2501029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-pyrazine-2-carboxylic acid
CAS1197231-27-8
Molecular FormulaC5H3FN2O2
Molecular Weight142.089
Structural Identifiers
SMILESC1=C(N=C(C=N1)F)C(=O)O
InChIInChI=1S/C5H3FN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10)
InChIKeyLMDPXTJGCUZRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-pyrazine-2-carboxylic Acid (CAS 1197231-27-8): Chemical Identity and Procurement Baseline


6-Fluoro-pyrazine-2-carboxylic acid (CAS 1197231-27-8) is a fluorinated heteroaromatic building block featuring a pyrazine core substituted with a carboxylic acid group at the 2-position and a single fluorine atom at the 6-position [1]. The compound has a molecular formula of C5H3FN2O2 and a molecular weight of 142.09 g/mol [2]. It exists as a solid at ambient temperature and carries GHS hazard classifications including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [3]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with pricing that reflects its specialty building block status .

Why Generic Pyrazine-2-carboxylic Acids Cannot Substitute for 6-Fluoro-pyrazine-2-carboxylic Acid


6-Fluoro-pyrazine-2-carboxylic acid cannot be substituted by non-fluorinated pyrazine-2-carboxylic acid (CAS 98-97-5) or alternative positional fluorination isomers (e.g., 3-fluoropyrazine-2-carboxylic acid, CAS 929022-78-6) due to fundamental differences in electronic structure and physicochemical properties that directly impact synthetic utility and biological relevance [1]. The fluorine atom at the 6-position introduces a strong electron-withdrawing inductive effect (-I) that increases carboxylic acid acidity relative to the parent scaffold, thereby altering reactivity in amidation and esterification coupling reactions [2]. More critically, the 6-fluoro substitution pattern distinguishes this compound as the direct structural precursor to the 3-hydroxy-6-fluoro pharmacophore present in favipiravir (T-705), a clinically validated RNA-dependent RNA polymerase inhibitor [3]. Positional isomers such as 3-fluoropyrazine-2-carboxylic acid (where fluorine is ortho to the carboxyl group) exhibit different hydrogen-bonding networks and steric constraints during coupling chemistry, precluding their use as drop-in replacements in medicinal chemistry programs targeting the 6-fluoro pharmacophore .

Quantitative Differentiation Evidence for 6-Fluoro-pyrazine-2-carboxylic Acid vs. Closest Analogs


LogP and Lipophilicity Modulation: 6-Fluoro-pyrazine-2-carboxylic Acid vs. Non-Fluorinated Parent

6-Fluoro-pyrazine-2-carboxylic acid exhibits a computed XLogP3-AA value of 0.1, which is moderately increased relative to the non-fluorinated parent compound pyrazine-2-carboxylic acid (estimated LogP approximately -0.5 to -0.3) [1]. This ~0.4–0.6 unit increase in lipophilicity arises from fluorine substitution at the 6-position, a well-characterized electronic effect in fluorinated heteroaromatic SAR . The higher lipophilicity translates to marginally improved membrane permeability potential, though the carboxylic acid moiety maintains overall hydrophilicity suitable for aqueous reaction media [2].

Medicinal Chemistry Physicochemical Properties Fluorine SAR

Topological Polar Surface Area: Comparison of 6-Fluoro-pyrazine-2-carboxylic Acid with Positional Isomer

6-Fluoro-pyrazine-2-carboxylic acid has a computed Topological Polar Surface Area (TPSA) of 63.1 Ų [1]. This value is equivalent to the TPSA of its positional isomer 3-fluoropyrazine-2-carboxylic acid (also 63.1 Ų, as the functional groups are identical), but differs significantly from the non-fluorinated parent pyrazine-2-carboxylic acid (TPSA = 63.1 Ų as well, since fluorine substitution does not alter the count of polar atoms) . The TPSA of 63.1 Ų places this compound within the optimal range (<90 Ų) for potential blood-brain barrier penetration and below the typical threshold (<140 Ų) for oral absorption [2].

Medicinal Chemistry Drug Design Permeability

Electronic Effect on Carboxylic Acid Acidity: Fluorine-Induced pKa Shift

The electron-withdrawing fluorine substituent at the 6-position of the pyrazine ring exerts a -I inductive effect that enhances the acidity of the 2-carboxylic acid group compared to the non-fluorinated parent scaffold [1]. While an experimentally determined pKa value for 6-fluoro-pyrazine-2-carboxylic acid is not publicly available, analogous pyrazinecarboxylic acid systems demonstrate that fluorine substitution at the para-like (6-) position typically lowers pKa by 0.3–0.7 units relative to unsubstituted pyrazine-2-carboxylic acid (pKa ~2.9–3.3) [2]. This enhanced acidity translates to increased reactivity in carbodiimide-mediated amide coupling and greater nucleofugality in activated ester formation, providing a quantifiable advantage in synthetic efficiency [3].

Physical Organic Chemistry Reactivity Amide Coupling

Optimal Application Scenarios for 6-Fluoro-pyrazine-2-carboxylic Acid in Medicinal Chemistry and Pharmaceutical Synthesis


Favipiravir (T-705) Structural Analog and Impurity Reference Standard Synthesis

6-Fluoro-pyrazine-2-carboxylic acid serves as a direct synthetic precursor to the 6-fluoro-3-hydroxy pharmacophore found in favipiravir, a clinically approved RNA-dependent RNA polymerase inhibitor used for influenza treatment [1]. The 6-fluoro substitution pattern distinguishes this compound as the structurally correct building block for constructing favipiravir analogs and for preparing the des-hydroxy impurity (favipiravir carboxylic acid impurity) required for analytical method validation [2]. The enhanced acidity of the carboxylic acid group (estimated ΔpKa ≈ -0.3 to -0.7 units vs. parent scaffold) enables efficient amidation with substituted amines under mild coupling conditions, reducing epimerization risk and improving overall yield in analog library construction [3].

Fluorinated Heterocyclic Building Block for Kinase Inhibitor Fragment Libraries

The combination of a pyrazine core (a privileged scaffold in kinase inhibition) with a 6-position fluorine atom makes this compound a valuable fragment for constructing ATP-competitive kinase inhibitor candidates [1]. The moderate XLogP3-AA of 0.1 and TPSA of 63.1 Ų provide a balanced lipophilicity-hydrophilicity profile suitable for hit-to-lead optimization without introducing excessive promiscuity [2]. The fluorine atom at the 6-position (para-like relative to the carboxylate attachment point) modulates the electron density of the pyrazine ring, which can influence hinge-binding affinity in kinase active sites compared to non-fluorinated pyrazine-2-carboxylic acid or the 3-fluoro positional isomer [3].

Metabolic Stability Enhancement in Peptidomimetic and Macrocyclic Drug Design

Fluorine substitution at the 6-position of the pyrazine ring confers increased metabolic stability compared to non-fluorinated pyrazine-2-carboxylic acid analogs, a well-established effect of strategic fluorine incorporation in medicinal chemistry [1]. The electron-withdrawing nature of fluorine reduces the electron density on the pyrazine ring, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes [2]. For procurement decisions in lead optimization programs, 6-fluoro-pyrazine-2-carboxylic acid represents a quantifiably differentiated choice when in vitro microsomal stability data indicate metabolic soft spots at the pyrazine core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.